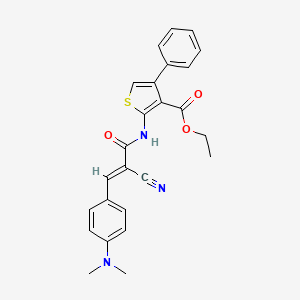

(E)-ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4-phenylthiophene-3-carboxylate

Description

The compound “(E)-ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4-phenylthiophene-3-carboxylate” is a structurally complex thiophene derivative featuring a central thiophene ring substituted with an acrylamido group, cyano functionality, and aromatic systems.

Properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S/c1-4-31-25(30)22-21(18-8-6-5-7-9-18)16-32-24(22)27-23(29)19(15-26)14-17-10-12-20(13-11-17)28(2)3/h5-14,16H,4H2,1-3H3,(H,27,29)/b19-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFKYQPJDXBRBS-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)N(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that the compound is used as a dye in electrochemical cell applications.

Mode of Action

The compound, also known as a Phenyl-conjugated Oligoene dye, is synthesized chemically and its structure is confirmed by 1H NMR and 13C NMR spectrum. It interacts with its targets through electron transfer processes, which are reversible. The details about these processes are obtained from cyclic-voltammograms.

Biochemical Pathways

The compound is involved in the electron transfer processes in electrochemical cells

Pharmacokinetics

The compound’s interaction with its targets through electron transfer processes suggests that it may have unique pharmacokinetic properties.

Biological Activity

(E)-Ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4-phenylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and antibacterial properties. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on various studies.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction. This process combines ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes in the presence of a catalyst such as piperidine and acetic acid, resulting in the formation of the desired acrylamide derivatives .

Antioxidant Activity

Several studies have evaluated the antioxidant properties of this compound and related compounds. The evaluation methods included:

- DPPH Scavenging Activity : The compound exhibited significant scavenging activity against the DPPH radical, indicating its potential to act as an antioxidant.

- Nitric Oxide Scavenging : The ability to scavenge nitric oxide free radicals was also assessed, with promising results suggesting a protective effect against oxidative stress.

- Lipid Peroxidation Inhibition : The compound demonstrated effectiveness in inhibiting iron-induced lipid peroxidation, which is crucial for preventing cellular damage .

The antioxidant activity was quantitatively measured and compared with standard antioxidants, revealing that compounds with hydroxyl substituents on the phenyl ring exhibited enhanced activity.

Antibacterial Activity

The antibacterial efficacy of this compound was tested against various bacterial strains, including:

- Gram-positive bacteria : Bacillus subtilis and Staphylococcus aureus.

- Gram-negative bacteria : Escherichia coli.

Results indicated that the compound, particularly its 4-dimethylamino derivative, showed significant antibacterial activity against these strains. The presence of the dimethylamino group was linked to enhanced electron availability, contributing to its antibacterial properties .

Case Studies

A notable study by Madhavi et al. synthesized a series of related compounds and evaluated their biological activities. Among these, (E)-ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4-phenylthiophene-3-carboxylate exhibited superior antioxidant activity compared to others in the series. The study emphasized the importance of structural modifications on biological activity outcomes .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various derivatives of (E)-ethyl 2-(2-cyano-3-substituted phenyl)acrylamides:

| Compound Name | Antioxidant Activity (IC50 µM) | Antibacterial Activity (Zone of Inhibition mm) |

|---|---|---|

| Compound A | 30 | 15 (S. aureus) |

| Compound B | 25 | 18 (B. subtilis) |

| Compound C | 20 | 12 (E. coli) |

| Compound D | 15 | 20 (S. aureus) |

Note: Values are indicative and may vary based on experimental conditions.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Activities

Research indicates that derivatives of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate exhibit significant antioxidant and anti-inflammatory properties. A study synthesized various compounds in this category and evaluated their efficacy in vitro using models such as the DPPH free radical scavenging assay and nitric oxide scavenging assays. The findings suggested that some derivatives demonstrated potent antioxidant activity, which is critical in preventing oxidative stress-related diseases .

Analgesic Properties

The compound has also been assessed for its analgesic effects. In vivo studies utilizing the carrageenan-induced rat paw edema model indicated that certain derivatives possess notable analgesic properties, potentially making them candidates for pain management therapies .

Biological Research

Pharmacological Studies

The compound's structure allows for diverse pharmacological investigations. For instance, the presence of the cyano group and the dimethylamino moiety can enhance interactions with biological targets, leading to varied therapeutic effects. Some studies have focused on its potential as an antiparkinsonism drug, drawing parallels with entacapone, a clinically used medication .

Mechanistic Studies

Mechanistic studies involving this compound can provide insights into its action mechanisms at the molecular level. By exploring how it interacts with specific receptors or enzymes, researchers can better understand its therapeutic potential and optimize its efficacy through structural modifications.

Materials Science

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit good charge transport properties is advantageous for these applications .

Sensors

Due to its electronic characteristics, (E)-ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4-phenylthiophene-3-carboxylate may also find applications in sensor technology, particularly in detecting environmental pollutants or biological markers through electrochemical methods.

Synthesis and Characterization

The synthesis of this compound typically involves Knoevenagel condensation reactions, which allow for the incorporation of various substituents on the phenyl rings. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antioxidant and anti-inflammatory activities; potential analgesic effects |

| Biological Research | Pharmacological studies; mechanistic investigations |

| Materials Science | Use in organic electronics; potential applications in sensors |

| Synthesis & Characterization | Involves Knoevenagel condensation; characterized by NMR, IR, and mass spectrometry |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 4-aminothiophene-3-carboxylate derivatives, which share structural motifs but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations

Electronic Effects: The dimethylamino group in the target compound provides strong electron-donating effects, which may stabilize charge-transfer interactions in biological systems. This contrasts with the electron-withdrawing chlorine in the 4-chlorophenyl derivative and the neutral furan system .

Biological Activity: Thiophene derivatives with 4-aminophenyl substituents (e.g., ) have shown antimicrobial and antitumor activity, suggesting the dimethylamino variant may exhibit similar or enhanced potency due to improved solubility .

Synthetic Accessibility: The synthesis of such compounds typically involves cyclization of thiocarbamoyl precursors with halogenated reagents (e.g., chloroacetone), as described in . Substituents like dimethylamino or furan require tailored starting materials, increasing synthetic complexity .

Research Findings and Implications

- Pharmacokinetics: The dimethylamino group may improve blood-brain barrier penetration compared to the 4-chlorophenyl analog, which is more lipophilic but less polar .

- Thermodynamic Stability : The extended conjugation in the acrylamido moiety likely enhances thermal stability, a property critical for drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.